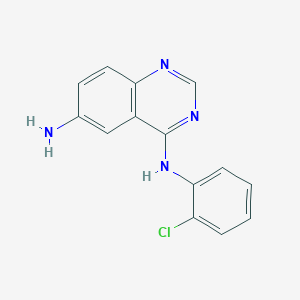

N4-(2-Chlorophenyl)quinazoline-4,6-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11ClN4 |

|---|---|

Molecular Weight |

270.72 g/mol |

IUPAC Name |

4-N-(2-chlorophenyl)quinazoline-4,6-diamine |

InChI |

InChI=1S/C14H11ClN4/c15-11-3-1-2-4-13(11)19-14-10-7-9(16)5-6-12(10)17-8-18-14/h1-8H,16H2,(H,17,18,19) |

InChI Key |

IFFPKQGHEWIOOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC=NC3=C2C=C(C=C3)N)Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of N4 2 Chlorophenyl Quinazoline 4,6 Diamine

Synthetic Methodologies for Quinazoline-4,6-diamine Core Structures

The quinazoline (B50416) scaffold is a foundational element in a multitude of biologically active molecules. nih.gov The synthesis of the quinazoline-4,6-diamine core can be achieved through both classical and modern chemical approaches.

Classical Synthetic Routes to Quinazoline-4,6-diamines

Historically, the synthesis of quinazoline derivatives has relied on well-established cyclization reactions. A common approach involves the condensation of an appropriately substituted anthranilic acid derivative with a source of carbon and nitrogen. For the synthesis of a 4,6-diaminoquinazoline, a potential classical route could start from 2-amino-5-nitrobenzonitrile. This starting material can undergo reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon, such as formamide (B127407) or cyanogen (B1215507) bromide, to construct the pyrimidine (B1678525) ring of the quinazoline core.

Another classical approach involves the Niementowski quinazoline synthesis, which is the reaction of anthranilic acid with amides. While traditionally used for quinazolinones, modifications of this method could potentially be adapted for the synthesis of diaminoquinazolines.

A key intermediate in many classical syntheses is a 4-chloroquinazoline (B184009), which can be prepared from the corresponding quinazolin-4-one by treatment with a chlorinating agent like phosphorus oxychloride or thionyl chloride. This 4-chloro intermediate is then susceptible to nucleophilic substitution at the C4 position with an amine. digitellinc.comnih.gov

Modern Approaches and Catalytic Methods in Quinazoline Synthesis

Contemporary organic synthesis has introduced a variety of more efficient and versatile methods for constructing the quinazoline core, often employing metal catalysis. mdpi.com Transition-metal-catalyzed reactions, such as those involving palladium, copper, and iron, have become powerful tools in the synthesis of quinazolines. mdpi.comresearchgate.net

For instance, palladium-catalyzed cross-coupling reactions can be utilized to form key C-N bonds in the quinazoline ring system. A plausible modern route to a 4,6-diaminoquinazoline core could involve a palladium-catalyzed amination of a di-halogenated benzene (B151609) derivative, followed by cyclization.

Copper-catalyzed methods have also been developed for the synthesis of 4-aminoquinazolines. researchgate.net These reactions often proceed via a cascade process, allowing for the rapid construction of the quinazoline scaffold from readily available starting materials. mdpi.com Furthermore, microwave-assisted synthesis has emerged as a valuable technique, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.gov Organocatalytic approaches are also gaining traction for the synthesis of quinazolinones, which can be precursors to the target diamine. nih.gov

| Method | Key Features | Starting Materials (Example) |

| Classical Routes | Well-established, often multi-step | 2-amino-5-nitrobenzonitrile, Anthranilic acid derivatives |

| Modern Catalytic Methods | High efficiency, milder conditions | Halogenated benzenes, 2-aminobenzonitriles |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | 4-chloroquinazolines, amines |

Regioselective Functionalization at the N4 Position of Quinazoline-4,6-diamines

The introduction of a substituent at the N4 position of a quinazoline-4,6-diamine is a critical step in the synthesis of N4-(2-Chlorophenyl)quinazoline-4,6-diamine. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The C4 position of the quinazoline ring is highly susceptible to nucleophilic attack, especially when a good leaving group, such as a halogen, is present. mdpi.comnih.gov

The synthesis would likely proceed via a 4-chloro-6-aminoquinazoline or a 4,6-dichloroquinazoline (B1330320) intermediate. The reaction of this intermediate with 2-chloroaniline (B154045) would lead to the desired N4-substituted product. The regioselectivity of this reaction is generally high for the C4 position due to the electron-withdrawing effect of the pyrimidine ring nitrogen atoms. mdpi.comnih.gov

The reaction conditions for this nucleophilic substitution can be varied, often employing a base such as triethylamine (B128534) or diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol, ethanol, or dioxane. digitellinc.commdpi.comnih.gov The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific substrates. nih.gov

Design and Synthesis of N4-(2-Chlorophenyl)quinazoline-4,6-diamine Analogs

The design and synthesis of analogs of N4-(2-Chlorophenyl)quinazoline-4,6-diamine are crucial for structure-activity relationship (SAR) studies in drug discovery. Modifications can be made to both the quinazoline core and the N4-substituent.

Structural Modifications at the Quinazoline Core

Modifications to the quinazoline core can involve the introduction of various substituents at different positions. For instance, substituents at the C2, C5, C7, and C8 positions can be explored to modulate the compound's properties. The introduction of an additional amino group at the C2 position would lead to a quinazoline-2,4,6-triamine derivative. researchgate.net

The synthesis of these analogs would require appropriately substituted starting materials. For example, to introduce a substituent at the C2 position, a 2,4-dichloro-6-nitroquinazoline (B1315312) could be used as a key intermediate. Sequential nucleophilic substitution at the C4 and then C2 positions, followed by reduction of the nitro group, would yield the desired 2,4,6-trisubstituted quinazoline. ijser.in

| Position of Modification | Example of Substituent | Potential Synthetic Strategy |

| C2 | Amino, Alkyl, Aryl | Sequential SNAr on a 2,4-dichloroquinazoline (B46505) intermediate |

| C5, C7, C8 | Methoxy, Halogen | Use of appropriately substituted anthranilic acid derivatives |

| C6 | Varied amines | Modification of the 6-amino group in the final product |

Variations of the N4-Substituent and its Influence on Synthesis

Varying the N4-substituent allows for a systematic exploration of the chemical space around this position. A wide range of anilines with different electronic and steric properties can be used in the nucleophilic substitution reaction with the 4-chloroquinazoline intermediate. The nature of the substituent on the aniline (B41778) can influence the reaction rate and conditions. Electron-donating groups on the aniline generally increase its nucleophilicity and can lead to faster reactions, while electron-withdrawing groups may require more forcing conditions.

The synthesis of these analogs follows the same general procedure as for N4-(2-Chlorophenyl)quinazoline-4,6-diamine, simply by replacing 2-chloroaniline with other substituted anilines or even aliphatic amines. digitellinc.com This flexibility allows for the creation of a diverse library of compounds for biological evaluation. nih.gov

| N4-Substituent Variation | Expected Influence on Synthesis |

| Anilines with electron-donating groups | Increased reaction rate |

| Anilines with electron-withdrawing groups | Decreased reaction rate, may require harsher conditions |

| Aliphatic amines | Generally more nucleophilic than anilines, leading to faster reactions |

Spectroscopic and Chromatographic Methods for Compound Verification

The definitive identification and purity assessment of a synthesized chemical entity like N4-(2-Chlorophenyl)quinazoline-4,6-diamine are paramount in chemical research. This verification is achieved through a combination of spectroscopic and chromatographic techniques. Each method provides unique structural information, and together they create a comprehensive analytical profile of the molecule. While specific experimental data for this compound is not widely published, this section outlines the standard analytical methodologies that would be employed for its characterization, along with the expected outcomes based on its distinct structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): This technique identifies the number of different types of protons, their electronic environment, and their proximity to other protons. For N4-(2-Chlorophenyl)quinazoline-4,6-diamine, one would expect distinct signals for the aromatic protons on both the quinazoline and the 2-chlorophenyl rings, as well as signals for the amine protons. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent proton relationships. The chemical shifts are influenced by the electron-withdrawing and donating groups present in the molecule.

Expected ¹H NMR Data (in DMSO-d₆)

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH (quinazoline) | 9.5 - 10.5 | Singlet | 1H |

| H-5 (quinazoline) | 8.5 - 8.7 | Singlet | 1H |

| H-2' (chlorophenyl) | 8.0 - 8.2 | Doublet | 1H |

| Aromatic Region | 7.0 - 7.8 | Multiplet | 5H |

| H-8 (quinazoline) | 6.9 - 7.1 | Doublet | 1H |

¹³C NMR (Carbon NMR): This method provides information on the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. The spectrum for N4-(2-Chlorophenyl)quinazoline-4,6-diamine would be expected to show 14 distinct signals in the aromatic region, corresponding to the 14 carbon atoms of the quinazoline and chlorophenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For N4-(2-Chlorophenyl)quinazoline-4,6-diamine (C₁₄H₁₁ClN₄), the expected exact mass would be calculated. The presence of a chlorine atom would be readily identifiable by the characteristic M+2 isotopic peak, where the ratio of the M (containing ³⁵Cl) to M+2 (containing ³⁷Cl) peak intensities would be approximately 3:1.

Expected Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₁ClN₄ |

| Molecular Weight | 270.72 g/mol |

| [M+H]⁺ (Monoisotopic) | 271.0745 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these frequencies. For N4-(2-Chlorophenyl)quinazoline-4,6-diamine, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching in the amine and secondary amine groups, C=N stretching within the quinazoline ring, and C-Cl stretching.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine) | 3400 - 3200 | Two bands, sharp to medium |

| N-H Stretch (Sec. Amine) | 3350 - 3250 | Single band, sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Multiple sharp bands |

| C=N Stretch (Imine) | 1620 - 1580 | Strong to medium absorption |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For the verification of N4-(2-Chlorophenyl)quinazoline-4,6-diamine, HPLC would be primarily used to assess its purity. A pure sample would ideally show a single, sharp peak at a specific retention time under defined conditions (e.g., mobile phase composition, flow rate, and column type). The presence of multiple peaks would indicate impurities. A diode-array detector (DAD) or a UV-Vis detector would typically be used, set to a wavelength where the quinazoline chromophore absorbs strongly.

Hypothetical HPLC Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Result | |

| Retention Time | Compound-specific (e.g., 8.5 min) |

By combining these analytical methods, a complete and unambiguous verification of the structure and purity of synthesized N4-(2-Chlorophenyl)quinazoline-4,6-diamine can be achieved.

Molecular Mechanisms and Biological Activity of N4 2 Chlorophenyl Quinazoline 4,6 Diamine Analogs

Antineoplastic Activity and Related Molecular Targets of N4-(2-Chlorophenyl)quinazoline-4,6-diamine Analogs

The quinazoline (B50416) scaffold is a foundational structure in the development of targeted cancer therapies. nih.gov Derivatives of this heterocyclic system have been extensively explored for their ability to inhibit various molecular targets crucial for tumor growth and proliferation. nih.govnih.gov The antineoplastic effects of many quinazoline derivatives are attributed to their activity as protein kinase inhibitors, which can interfere with DNA replication and transcription, ultimately preventing tumor growth. mdpi.com Specifically, 4-anilinoquinazoline (B1210976) derivatives have shown a significant capacity to inhibit protein tyrosine kinases (PTKs) like EGFR, VEGFR-2, PDGFR, and FGFR, which are often overexpressed in various cancers. mdpi.com

Kinase Inhibition Profiles

Quinazoline-based compounds have been at the forefront of developing Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). brieflands.com These small molecules typically act as reversible inhibitors by competing with ATP at its binding site within the intracellular kinase domain of the receptor. mdpi.comugr.es This interference blocks the autophosphorylation of the receptor, thereby disrupting the downstream signaling cascades that promote cell proliferation, growth, and survival. ugr.esamazonaws.com The 4-anilinoquinazoline core is a well-established mimic of the adenine (B156593) portion of ATP. ugr.es

Several marketed anticancer agents, including gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline structure. mdpi.com Research has demonstrated that specific substitutions on the quinazoline ring are critical for potent inhibitory activity. For instance, the introduction of a fluor-substituent in the C-2 position of the benzene (B151609) ring is vital for inhibitory activity, and further substitution at the C-5 position of the benzamide (B126) moiety with a nitro group can double the inhibitory activity against wild-type EGFR (EGFRwt). nih.gov Similarly, derivatives with 6,7-dialkoxy groups have been shown to fit well within the EGFR TK binding site, leading to potent inhibition. mdpi.com

The development of resistance, often through mutations like T790M, has spurred the creation of new generations of quinazoline inhibitors designed to overcome these challenges. brieflands.comnih.gov

Table 1: Inhibitory Activity of Selected Quinazoline Analogs against EGFR

| Compound/Derivative Class | Specific Compound | Target | IC₅₀ |

| 6,7-Diethoxy-4-anilinoquinazoline | 4-(3-bromoanilino)-6,7-diethoxyquinazoline | EGFR TK | 0.006 nM |

| 6,7-Dimethoxy-4-anilinoquinazoline | 4-(3-bromoanilino)-6,7-dimethoxyquinazoline | EGFR TK | 0.025 nM |

| 6-Alkynyl-4-anilinoquinazoline | Compound 28 (unspecified structure) | EGFR | 14.1 nM |

| C-6 Benzamide Quinazoline | p-nitro-fluoro-benzamide derivative | EGFR | Similar to gefitinib |

| Quinazoline Sulfonamide | Derivative 12 (unspecified structure) | EGFRT790M | 0.0728 µM |

Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family, is a key target in cancer therapy, particularly in breast cancer. ekb.egresearchgate.net Given that many tumors overexpress multiple ErbB receptors, developing dual inhibitors that target both EGFR and HER2 has become a promising therapeutic strategy. ugr.escu.edu.eg Lapatinib is a notable FDA-approved dual TKI that features a quinazoline core and effectively inhibits both EGFR and HER2 pathways. ekb.egcu.edu.eg

The molecular interaction of quinazoline derivatives with the HER2 kinase domain is similar to that with EGFR, involving competition at the ATP-binding site. Docking analyses of certain quinazolin-4(3H)-one derivatives have revealed specific interactions with key amino acid residues in the HER2 active site, such as Met801, Leu800, Ser728, Thr862, and Asp863, through hydrogen bonds and other non-covalent interactions. nih.gov These interactions are crucial for the potent and selective inhibition of the kinase. Depending on the specific substitutions, these compounds can act as either ATP-competitive (Type I) or non-competitive (Type II) inhibitors. nih.gov

Table 2: Inhibitory Activity of Selected Quinazoline Analogs against HER2

| Compound/Derivative Class | Specific Compound | Target | IC₅₀ | Binding Mode |

| Quinazolin-4(3H)-one | Compound 2i | HER2 | Potent | ATP non-competitive (Type II) |

| Quinazolin-4(3H)-one | Compound 3i | HER2 | Potent | ATP competitive (Type I) |

| 4-Substituted Quinazoline | Lapatinib | HER2 | Potent | ATP competitive |

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly single-strand break repair. mdpi.com Inhibiting PARP is a key strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Quinazoline and quinazolinone scaffolds have been successfully utilized to develop potent PARP inhibitors. nih.govresearchgate.net These compounds often mimic the nicotinamide (B372718) portion of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme and preventing its function. mdpi.comresearchgate.net

Research has yielded several quinazoline-based PARP inhibitors with significant potency. For example, specific 2-substituted-quinazolinones have demonstrated a high affinity for PARP-1. nih.gov Modifications at the N1 position of the quinazoline ring have shown that small alkyl or aromatic groups are better tolerated than bulkier groups for inhibitory activity. nih.gov Some quinazolinone analogs have been designed as bioisosteres of the phthalazinone core found in the approved PARP inhibitor Olaparib. ijmphs.com

Table 3: Inhibitory Activity of Selected Quinazoline Analogs against PARP

| Compound/Derivative Class | Specific Compound | Target | IC₅₀ |

| 2-Alkyl/aryl-8-substituted-quinazoline-4-one | Compound S (amino substituted) | PARP-1 | 49 µM |

| 4-Hydroxyquinazoline | Compound B1 | PARP1 | 63.81 nM |

| Quinazoline-2,4-dione | Compound U (unspecified structure) | PARP-1 | 13.3 nM |

| Quinazoline-2,4-dione | Compound U (unspecified structure) | PARP-2 | 67.8 nM |

| 2-Substituted-quinazolinone | Unspecified Derivative | PARP | 0.0914 µM |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily regulated by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). amazonaws.comsemanticscholar.org VEGFR-2 (also known as KDR/Flk-1) is the main mediator of the angiogenic signal. amazonaws.comnih.gov Consequently, inhibiting VEGFR-2 is a major focus of anticancer drug development. The 4-anilinoquinazoline scaffold has proven effective for designing potent VEGFR-2 inhibitors. amazonaws.comnih.gov

These inhibitors function by binding to the ATP pocket of the VEGFR-2 intracellular domain, which blocks autophosphorylation and halts the downstream signaling pathways responsible for endothelial cell proliferation and migration. amazonaws.com Many quinazoline derivatives have been developed as dual or multi-target inhibitors, acting on both EGFR and VEGFR-2, which can produce a synergistic anticancer effect. amazonaws.com The substitution pattern on the quinazoline core and the aniline (B41778) moiety significantly influences the inhibitory potency and selectivity against VEGFR-2. For instance, a 2-naphthyl substituent at the 4-position of the quinazoline ring has been shown to be selective for VEGFR-2. amazonaws.com

Table 4: Inhibitory Activity of Selected Quinazoline Analogs against VEGFR-2

| Compound/Derivative Class | Specific Compound | Target | IC₅₀ |

| 6,7-Dimethoxy-4-aryloxy-quinazoline | 2-Naphthyl derivative | VEGFR-2 | 0.03 µM |

| 4-Substituted Quinazoline | Compound 14c (unspecified structure) | VEGFR-2 | 50.22 nM |

| Quinazoline Sulfonamide | Derivative 12 (unspecified structure) | VEGFR-2 | 0.0523 µM |

| Triazolyl–quinazoline | Unspecified Derivative | VEGFR | Potent |

| 4-Anilinoquinazoline | 4-Fluorophenyl derivative 6 | VEGFR-2 | Potent |

The versatility of the quinazoline scaffold extends to the inhibition of other kinase families that are crucial for cancer cell cycle progression and survival.

Aurora Kinases: Aurora kinases, particularly Aurora B, are serine/threonine kinases that play an essential role in regulating mitosis. ekb.egnih.gov Their overexpression is common in many cancers and is linked to genetic instability. nih.gov Several potent and selective Aurora B inhibitors are based on a quinazoline structure. nih.govmdpi.com For example, Barasertib (AZD1152), a pyrazoloquinazoline derivative, is a highly potent ATP-competitive inhibitor of Aurora B. mdpi.comresearchgate.net Another compound, ZM447439, is a quinazoline derivative that inhibits both Aurora A and B. mdpi.com Inhibition of Aurora B disrupts critical mitotic events, leading to cell cycle arrest and apoptosis. mdpi.com

Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. ekb.egnih.gov Quinazoline derivatives have been developed as potent inhibitors of PI3K isoforms. nih.govresearchgate.net For example, 4-aryl quinazolines have been optimized into potent and selective inhibitors of the PI3Kδ isoform, which is predominantly expressed in leukocytes and is a target for hematological malignancies. nih.gov The quinazoline moiety in these inhibitors often mimics the adenosine (B11128) part of ATP, interacting with the hinge region of the PI3K kinase domain. nih.gov

Table 5: Inhibitory Activity of Selected Quinazoline Analogs against Other Kinases

| Compound/Derivative Class | Specific Compound | Target | IC₅₀ |

| Pyrazoloquinazoline | Barasertib (AZD1152) | Aurora B | 0.37 nM |

| Quinazoline | ZM447439 | Aurora B | 130 nM |

| Quinazoline | SP-96 | Aurora B | 0.316 nM |

| 4-Methylquinazoline | Legend 43 (unspecified structure) | PI3Kα | Potent |

| Selenium-containing Quinazoline | Compound 41 (unspecified structure) | PI3Kδ | 1.13 nM |

| Selenium-containing Quinazoline | Compound 42 (unspecified structure) | PI3Kδ | 2.52 nM |

Cellular Responses to N4-(2-Chlorophenyl)quinazoline-4,6-diamine Analogs

The interaction of N4-(2-Chlorophenyl)quinazoline-4,6-diamine analogs with cellular systems has been shown to trigger a cascade of events, culminating in the inhibition of cell growth and induction of programmed cell death. These responses are crucial to their potential as therapeutic agents.

Analogs of N4-(2-Chlorophenyl)quinazoline-4,6-diamine have exhibited significant antiproliferative activities across a range of human cancer cell lines. The cytotoxic effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cell proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase and phosphoinositide 3-kinase (PI3K). nih.govnih.gov

One study on 4-anilino-6-substituted-quinazolines, a class to which N4-(2-Chlorophenyl)quinazoline-4,6-diamine belongs, demonstrated potent tumor growth inhibitory activities. A 6-ureido-anilinoquinazoline derivative, compound 7a , showed remarkable growth inhibitory activity against a panel of cancer cell lines. nih.gov Notably, it was effective against non-small cell lung cancer lines EKVX and NCI-H322M, renal cancer lines A498 and TK-10, and the breast cancer line MDA-MB-468, all of which are known for high EGFR expression. nih.gov

Another series of 4,6-disubstituted quinazoline derivatives were evaluated for their anti-proliferative activities against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines, demonstrating the broad-spectrum potential of this scaffold. nih.gov The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. For instance, certain quinazoline-sulfonamide hybrids have shown potent cytotoxicity against MCF-7 cells with IC50 values in the low micromolar range. nih.gov

| Compound Analog | Cancer Cell Line | Cell Line Type | GI50 (μM) |

|---|---|---|---|

| Compound 7a (6-ureido-anilinoquinazoline) | EKVX | Non-Small Cell Lung Cancer | 0.37 |

| Compound 7a (6-ureido-anilinoquinazoline) | NCI-H322M | Non-Small Cell Lung Cancer | 0.36 |

| Compound 7a (6-ureido-anilinoquinazoline) | A498 | Renal Cancer | 0.46 |

| Compound 7a (6-ureido-anilinoquinazoline) | TK-10 | Renal Cancer | 0.99 |

| Compound 7a (6-ureido-anilinoquinazoline) | MDA-MB-468 | Breast Cancer | 1.10 |

| Quinazoline-sulfonamide hybrid 4d | MCF-7 | Breast Cancer | 2.5 |

| Quinazoline-sulfonamide hybrid 4f | MCF-7 | Breast Cancer | 5.0 |

GI50: The concentration of the drug that causes 50% inhibition of cell growth. Data for Compound 7a from nih.gov, and for quinazoline-sulfonamide hybrids from nih.gov.

A hallmark of many anticancer agents is their ability to interfere with the cell cycle, leading to arrest at specific checkpoints and subsequent induction of apoptosis. Analogs of N4-(2-Chlorophenyl)quinazoline-4,6-diamine have been shown to exert such effects.

Research has indicated that certain quinazoline derivatives can cause cell cycle arrest at the G1 phase. nih.gov For example, a study on novel quinazoline-sulfonamide hybrids demonstrated that the most active compounds induced G1-phase cell cycle arrest in MCF-7 breast cancer cells. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation.

Following cell cycle arrest, these compounds often trigger apoptosis, or programmed cell death. The induction of apoptosis is a critical mechanism for eliminating cancerous cells. Studies have shown that quinazoline derivatives can activate apoptotic pathways. nih.gov For instance, the aforementioned quinazoline-sulfonamide hybrids were found to mediate apoptosis in MCF-7 cells, as confirmed by flow cytometry analysis. nih.gov Further investigation into the specific pathways has suggested that these compounds can activate the intrinsic, or mitochondrial-dependent, apoptotic pathway.

The biological activities of N4-(2-Chlorophenyl)quinazoline-4,6-diamine analogs are intrinsically linked to their ability to modulate intracellular signal transduction cascades that are often dysregulated in cancer. A key target for many quinazoline derivatives is the PI3K/Akt signaling pathway, which plays a central role in cell survival, proliferation, and growth. nih.gov

A series of 4,6-disubstituted quinazoline derivatives were designed as potential PI3K inhibitors. nih.gov The study found that these compounds exhibited significant anti-proliferative activities, with the most potent compounds also displaying strong inhibitory activity against PI3K enzymes. nih.gov By inhibiting PI3K, these compounds can effectively block the downstream signaling of Akt, a key protein kinase that promotes cell survival and inhibits apoptosis. This disruption of the PI3K/Akt pathway is a crucial mechanism underlying the anticancer effects of these quinazoline analogs.

Furthermore, as previously mentioned, the 4-anilinoquinazoline scaffold is a well-established inhibitor of EGFR tyrosine kinase. nih.gov By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling pathways that drive tumor growth and proliferation.

Antimicrobial Efficacy and Mechanisms of Action

In addition to their anticancer properties, quinazoline derivatives have also been investigated for their antimicrobial potential. The emergence of multidrug-resistant bacteria has created an urgent need for novel antibacterial agents, and compounds based on the N4-(2-Chlorophenyl)quinazoline-4,6-diamine scaffold have shown promise in this area.

Analogs of N4-(2-Chlorophenyl)quinazoline-4,6-diamine, particularly N2,N4-disubstituted quinazoline-2,4-diamines, have demonstrated potent antibacterial activity, especially against Gram-positive bacteria. researchgate.netnih.gov

One of the most significant findings in the study of these quinazoline analogs is their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital- and community-acquired infections. researchgate.netnih.gov A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against multi-drug resistant Staphylococcus aureus, leading to the identification of compounds with minimum inhibitory concentrations (MICs) in the low micromolar range. researchgate.net

The mechanism of action for the antibacterial effect of these compounds is believed to be the inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. nih.gov By targeting bacterial DHFR, these compounds disrupt the synthesis of nucleic acids and amino acids, leading to a bactericidal effect. nih.gov This targeted mechanism, coupled with their potency against resistant strains, makes N4-(2-Chlorophenyl)quinazoline-4,6-diamine analogs a promising platform for the development of new antibacterial agents.

Antibacterial Spectrum and Potency

Activity against Gram-Negative Pathogens (e.g., Acinetobacter baumannii)

Analogs of N4-(2-Chlorophenyl)quinazoline-4,6-diamine, specifically N2,N4-disubstituted quinazoline-2,4-diamines, have demonstrated significant antibacterial activity against multidrug-resistant Gram-negative pathogens such as Acinetobacter baumannii. nih.govnih.gov Research has shown that substitutions at the 6-position of the quinazoline ring with a halide or an alkyl group are particularly effective. nih.govnih.gov These compounds have been found to be strongly bactericidal, with minimum inhibitory concentrations (MICs) in the low micromolar range. nih.gov

A study on a series of N2,N4-disubstituted quinazoline-2,4-diamines revealed that compounds with an N2-benzyl moiety and an N4-methyl group, along with substitutions at the 6-position, were among the most potent. For instance, 6-n-pentyl and 6-cyclohexyl substituted analogs were equipotent against six different strains of A. baumannii. nih.gov

Table 1: In Vitro Antibacterial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamine (B158780) Analogs against Acinetobacter baumannii

| Compound | Substitution at 6-position | MIC (μM) against A. baumannii Strain 1403 | MIC (μM) against A. baumannii Strain 1646 | MIC (μM) against A. baumannii Strain 1649 | MIC (μM) against A. baumannii Strain 1650 | MIC (μM) against A. baumannii Strain 1651 | MIC (μM) against A. baumannii Strain 1652 |

| Analog 1 | -H | 30 | 4 | 8 | 15 | 8 | 15 |

| Analog 2 | -F | 15 | 2 | 4 | 8 | 4 | 8 |

| Analog 3 | -Cl | 8 | 2 | 4 | 4 | 4 | 8 |

| Analog 4 | -Br | 4 | 0.5 | 2 | 2 | 2 | 4 |

| Analog 5 | -I | 2 | 0.5 | 2 | 2 | 2 | 2 |

| Analog 6 | -CH₃ | 15 | 2 | 4 | 8 | 4 | 8 |

| Analog 7 | -n-pentyl | 2 | 2 | 2 | 2 | 2 | 10 |

| Analog 8 | -cyclohexyl | 2 | 2 | 2 | 2 | 2 | 10 |

Data compiled from studies on N2-benzyl-N4-methylquinazoline-2,4-diamines. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

The antibacterial action of many quinazoline derivatives is attributed to their ability to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway. nih.gov This pathway is essential for the production of nucleotides and certain amino acids, and its inhibition leads to the disruption of DNA synthesis and cell death. N2,N4-disubstituted quinazoline-2,4-diamines have been identified as potent DHFR inhibitors. nih.govnih.gov The structural similarity of the quinazoline ring to the pteridine (B1203161) ring of folic acid allows these compounds to bind to the active site of DHFR, acting as competitive inhibitors.

Anti-Biofilm Formation Studies

Bacterial biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Quinazoline derivatives have shown promise in combating biofilm formation. Specifically, N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated the ability to eradicate up to 90% of cells within an A. baumannii biofilm at concentrations at or near their MIC values. nih.govnih.gov This anti-biofilm activity suggests that these compounds not only kill planktonic bacteria but also disrupt the protective environment of biofilms, making them a potential therapeutic strategy for chronic and persistent infections.

Antifungal Properties (e.g., against Aspergillus flavus)

Certain quinazoline and quinazolinone derivatives have been investigated for their antifungal properties. While specific data on N4-(2-Chlorophenyl)quinazoline-4,6-diamine against Aspergillus flavus is limited, broader studies on related structures indicate potential activity. For instance, some 2-substituted-4-amino-quinazolines have exhibited moderate to excellent inhibitory potencies against various invasive fungi, with MIC values ranging from 4-32 μg/mL. nih.gov A study on a triazolo[1,5-a]quinazolinone derivative showed moderate activity against Aspergillus flavus with a minimum inhibitory concentration (MIC) of 15 mg/mL. nih.gov Further structure-activity relationship studies are needed to determine the specific substitutions on the quinazoline ring that would optimize activity against Aspergillus flavus.

Antimalarial Activity against Plasmodium species

The 4-aminoquinazoline scaffold is structurally related to the well-known 4-aminoquinoline (B48711) antimalarials, such as chloroquine. This has prompted the investigation of quinazoline derivatives for their efficacy against Plasmodium species, the causative agents of malaria.

Efficacy against Drug-Sensitive and Drug-Resistant Strains

Analogs such as 4-amino 2-anilinoquinazolines have shown potent activity against the asexual blood stages of Plasmodium falciparum, including strains that are resistant to clinically available antimalarials. mmv.orgnih.gov While they may be slightly less potent against resistant strains compared to drug-sensitive ones, their efficacy remains significant. mmv.orgnih.gov For example, a series of 4-amino 2-anilinoquinazolines demonstrated potent activity against a range of P. falciparum parasites resistant to current drugs. mmv.orgnih.gov

Table 2: In Vitro Antimalarial Activity of 2-Anilino-4-aminoquinazoline Analogs against Drug-Sensitive and Drug-Resistant P. falciparum Strains

| Compound | EC₅₀ (nM) against 3D7 (drug-sensitive) | EC₅₀ (nM) against Dd2 (chloroquine-resistant) | EC₅₀ (nM) against K1 (chloroquine-resistant) |

| Analog A | 15 | 35 | 40 |

| Analog B | 20 | 50 | 55 |

| Analog C | 12 | 30 | 38 |

| Chloroquine | 10 | 250 | 300 |

Data is representative of studies on 2-anilino-4-aminoquinazoline analogs. mmv.orgnih.gov

Life Cycle Stage Specificity in Parasite Inhibition

Effective antimalarial drugs ideally target multiple stages of the Plasmodium life cycle to not only treat the disease but also to prevent its transmission. Research into 4-aminoquinoline analogs has shown activity against both the asexual blood stages, which cause the symptoms of malaria, and the sexual stages (gametocytes) that are responsible for transmission to mosquitoes. researchgate.net Some novel 4-aminoquinoline derivatives have demonstrated activity against both early and late-stage P. falciparum gametocytes. researchgate.net While specific data for N4-(2-Chlorophenyl)quinazoline-4,6-diamine is not available, the activity of structurally related 2-anilinoquinazolines primarily against the asexual blood stages suggests a potential focus for this class of compounds. acs.org These compounds have been shown to arrest parasite development at the ring phase of the asexual stage and also impact gametocytogenesis. acs.org

Antiparasitic and Antiviral Activities

The structural framework of quinazoline-diamines is a key feature in a number of compounds synthesized to explore their potential against various pathogens.

A series of N²,N⁴-disubstituted quinazoline-2,4-diamines has been synthesized and evaluated for their efficacy against parasitic protozoa, particularly Leishmania donovani and Leishmania amazonensis, the causative agents of visceral and cutaneous leishmaniasis, respectively. nih.gov These studies have led to the identification of several quinazoline derivatives with significant antileishmanial activity, demonstrating low micromolar or high nanomolar efficacy against intracellular amastigotes. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features that influence the antileishmanial potency of these compounds. For instance, it has been observed that quinazoline-2,4-diamines bearing aromatic substituents at both the N² and N⁴ positions tend to exhibit potent in vitro antileishmanial activity. nih.gov Conversely, analogs with small alkyl groups at either of these positions generally show reduced potency against the parasite but are associated with lower toxicity to host cells, such as murine macrophage cell lines. nih.gov One particular derivative, N⁴-(furan-2-ylmethyl)-N²-isopropyl-7-methylquinazoline-2,4-diamine, has demonstrated modest efficacy in a murine model of visceral leishmaniasis. nih.gov While these findings are promising, further optimization is needed to enhance in vivo efficacy. The research highlights the potential of the N²,N⁴-disubstituted quinazoline-2,4-diamine scaffold as a basis for the development of novel antileishmanial agents. nih.gov

The versatility of the quinazoline core has also been leveraged in the development of antiviral agents. Various derivatives have been synthesized and tested against a range of viruses. One study reported the synthesis of a series of quinazoline urea (B33335) analogs, among which 1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea was found to inhibit the replication of influenza A H1N1, influenza A H3N2, and influenza B viruses with a 50% effective concentration (EC₅₀) of 0.025 µM. researchgate.net Another related compound, 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-(4-nitrophenyl) urea, showed potent inhibition of Coxsackie virus B4, Vesicular stomatitis virus, and Respiratory syncytial virus, with an EC₅₀ of 0.029 µM. researchgate.net

Furthermore, research into 2,4-disubstituted quinazoline derivatives has yielded compounds with notable activity against the influenza A/WSN/33 virus (H1N1). nih.gov In other studies, Schiff bases of 2-phenyl quinazoline-4(3)H-ones have been evaluated for broad-spectrum antiviral activity, with some compounds showing efficacy against herpes simplex virus-1 (HSV-1), herpes simplex virus-2 (HSV-2), vaccinia virus, and feline corona virus (FIPV). thieme-connect.de Specifically, derivatives of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H)-one have been investigated, with one compound, 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one, showing inhibitory activity against HSV-1, HSV-2, and vaccinia virus. researchgate.net

Table 1: Antiviral Activity of Selected Quinazoline Analogs

| Compound/Analog Class | Virus(es) Inhibited | Reported Potency (EC₅₀/IC₅₀) |

|---|---|---|

| 1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea | Influenza A H1N1, Influenza A H3N2, Influenza B | EC₅₀: 0.025 µM |

| 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-(4-nitrophenyl) urea | Coxsackie virus B4, Vesicular stomatitis virus, Respiratory syncytial virus | EC₅₀: 0.029 µM |

| 2,4-disubstituted quinazoline derivatives (compounds 10a5 and 17a) | Influenza A/WSN/33 (H1N1) | IC₅₀: 3.70-4.19 μM |

| 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one | Herpes Simplex Virus-1 (KOS), Herpes Simplex Virus-2 (G), Vaccinia Virus | Selectivity Index: 125, 125, 250 respectively |

Other Pharmacological Activities

Beyond their antimicrobial properties, quinazoline-based compounds have been explored for other significant pharmacological effects.

Mitochondrial complex I, also known as NADH-ubiquinone oxidoreductase, is a crucial enzyme in the electron transport chain and plays a vital role in cellular energy production. researchgate.net Dysfunction of this complex has been implicated in various neurodegenerative disorders. researchgate.net Research into quinazoline-based compounds has led to the discovery of potent inhibitors of mitochondrial complex I.

One such compound, 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593), which shares the quinazoline-4,6-diamine core with the subject of this article, has been identified as a highly potent and specific inhibitor of mitochondrial complex I. researchgate.net This compound effectively reduces mitochondrial complex I-dependent respiration without affecting other respiratory chain complexes. researchgate.net The inhibitory mechanism of EVP4593 is believed to involve the quinone substrate binding site of the complex. researchgate.net The inhibition of complex I by EVP4593 results in the release of reactive oxygen species (ROS) at the flavin site of the enzyme. researchgate.net This compound was found to inhibit complex I-dependent "state 3" respiration with a Ki value of 6.3 nM. researchgate.net Such findings underscore the potential for quinazoline-4,6-diamine derivatives to modulate mitochondrial function, which may have therapeutic implications for conditions associated with mitochondrial dysfunction.

Table 2: Inhibitory Activity of a Quinazoline-4,6-diamine Analog on Mitochondrial Complex I

| Compound | Target | Potency (Ki) |

|---|---|---|

| 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593) | Mitochondrial Complex I | 6.3 nM |

The quinazoline framework is also present in compounds that exhibit vasodilator properties. For instance, prazosin, a known alpha-1 blocker used to treat hypertension, contains a 2,4-diamino quinazoline moiety. This has spurred interest in synthesizing and evaluating other N²,N⁴-disubstituted quinazoline 2,4-diamines as potential vasodilators.

One study identified N²-methyl-N⁴-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine as a potent vasodilator of resistance vessels, leading to an acute hypotensive effect in animal models. researchgate.net This compound induced a strong vasorelaxant effect, which was found to be independent of the endothelium. researchgate.net The mechanism of action for its vascular effects was primarily mediated through the sGC/cGMP pathway, the opening of calcium-activated potassium (KCa) channels, and the inhibition of calcium entry. researchgate.net These findings suggest that the quinazoline-2,4-diamine scaffold is a promising template for the development of new vasodilator agents.

Preclinical Evaluation Considerations for N4 2 Chlorophenyl Quinazoline 4,6 Diamine Analogs

In Vitro Pharmacokinetics and Metabolism Studies

The in vitro pharmacokinetic and metabolism profile of a drug candidate provides crucial insights into its potential in vivo behavior, including its bioavailability and dosing schedule. For N4-(2-Chlorophenyl)quinazoline-4,6-diamine analogs, key parameters to consider are metabolic stability and plasma protein binding.

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The quinazoline (B50416) scaffold, while a versatile core for various targeted therapies, can be susceptible to metabolic transformations. For instance, studies on N2,N4-disubstituted quinazoline-2,4-diamines have highlighted the importance of this parameter. In one such study, selected front-runner compounds were screened for their DMPK (Drug Metabolism and Pharmacokinetics) properties in vitro to assess their potential for further development.

The introduction of certain structural modifications can enhance metabolic stability. For example, the incorporation of a carborane moiety into a 2-phenylquinazoline scaffold has been explored as a strategy to create metabolically stable pharmacophores. mdpi.com This approach is based on the inorganic and three-dimensional nature of the carborane cluster, which can protect the molecule from rapid metabolism. mdpi.com

A common method to assess metabolic stability involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is then measured to determine its intrinsic clearance.

Table 1: Representative Metabolic Stability Data for Quinazoline Analogs

| Compound ID | Scaffold | Modification for Stability | In Vitro System | Outcome | Reference |

| Analog A | 2-Phenylquinazoline | Carborane moiety | Not Specified | Introduced as a metabolically stable pharmacophore | mdpi.com |

| Analog B | Quinazoline-chalcone hybrid | Combination of scaffolds | Not Specified | Mentioned as a strategy to improve metabolic stability | researchgate.net |

This table is illustrative and based on general findings for quinazoline analogs.

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution, metabolism, and excretion. Only the unbound fraction of a drug is pharmacologically active and available to interact with its target. Therefore, determining the plasma protein binding characteristics of N4-(2-Chlorophenyl)quinazoline-4,6-diamine analogs is essential.

High plasma protein binding can lead to a lower volume of distribution and a longer half-life. Conversely, very high binding can limit the amount of free drug available to exert its therapeutic effect. The 4-anilinoquinazoline (B1210976) class of protein kinase inhibitors, which share a structural resemblance to the compound , are known to bind to the ATP site of kinases. nih.gov This interaction with proteins suggests that these compounds likely exhibit some degree of plasma protein binding.

Standard in vitro methods to determine plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. These techniques separate the protein-bound drug from the unbound fraction, allowing for the quantification of the percentage of binding.

Strategies to Address and Overcome Drug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters.

The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a key efflux pump that contributes to MDR by actively transporting a wide range of chemotherapeutic agents out of cancer cells. researchgate.netnih.gov Several quinazoline derivatives have been identified as potent inhibitors of ABCG2. researchgate.netnih.govnih.govnih.gov

The 4-anilinoquinazoline scaffold is a common feature in many potent ABCG2 inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on both the quinazoline core and the aniline (B41778) ring significantly influence the inhibitory potency. For instance, compounds with a phenyl substituent at the 2-position of the 4-anilinoquinazoline scaffold have shown high potency. researchgate.net Furthermore, electron-withdrawing groups such as nitro (NO2), cyano (CN), or trifluoromethyl (CF3) on the 4-anilino ring can lead to very high ABCG2 inhibition. researchgate.netnih.gov

Some quinazoline-based inhibitors have demonstrated inhibitory potencies even greater than Ko143, a well-known and potent ABCG2 inhibitor. researchgate.netnih.gov The ability of these compounds to reverse MDR is typically evaluated in cellular assays by measuring the increased efficacy of a known ABCG2 substrate (e.g., mitoxantrone) in the presence of the inhibitor. mdpi.comnih.govmdpi.com

Table 2: ABCG2 Inhibitory Activity of Representative Quinazoline Analogs

| Compound Scaffold | Key Substituents | IC50 (nM) for ABCG2 Inhibition | Reference |

| 2,4-disubstituted quinazoline | Varies | 55 (for compound 31) | medchemexpress.cn |

| 4-anilinoquinazoline | Phenyl at position 2, meta-nitro on anilino ring | Potent, higher than Ko143 for some analogs | researchgate.netnih.gov |

| 4-substituted-2-phenylquinazoline | Hydroxy, cyano, nitro, acetamido, fluoro | High inhibitory activity | nih.gov |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.

Mutations in the target protein can lead to drug resistance by altering the binding site of the inhibitor. In the context of ABCG2, certain mutations can affect its substrate specificity and transport activity. For example, the R482G and R482T variants of ABCG2 are known to alter its substrate profile.

While specific studies on resistance-associated mutations in ABCG2 in response to N4-(2-Chlorophenyl)quinazoline-4,6-diamine analogs are not widely available, the general principle of mutation-driven resistance is a critical consideration. Preclinical studies should ideally include the evaluation of these analogs against cell lines expressing wild-type and clinically relevant mutant forms of ABCG2 to assess their potential for broader efficacy. A recent study on endometrial cancer highlighted several mutations in ABCG2, such as R482K, D217Y, and G80R, that are located near the substrate entry site and could impact drug efflux. frontiersin.org

The prolonged exposure of cancer cells to a therapeutic agent can lead to the development of acquired resistance. This can occur through various mechanisms, including the upregulation of drug efflux pumps or the acquisition of mutations in the drug target.

To investigate the potential for N4-(2-Chlorophenyl)quinazoline-4,6-diamine analogs to induce acquired resistance, long-term cell culture studies can be conducted. In these experiments, cancer cells overexpressing ABCG2 are continuously exposed to increasing concentrations of the analog. The emergence of resistant cell populations is then monitored, and the underlying mechanisms of resistance are investigated. This may involve analyzing changes in the expression levels of ABCG2 and other transporters, as well as sequencing the ABCG2 gene to identify any acquired mutations. Such studies are crucial for predicting the long-term clinical utility of these compounds.

Concluding Perspectives and Future Research Directions

Opportunities for Developing Next-Generation N4-(2-Chlorophenyl)quinazoline-4,6-diamine Based Therapeutics

The development of next-generation therapeutics based on the N4-(2-Chlorophenyl)quinazoline-4,6-diamine scaffold is a promising area of research. The quinazoline (B50416) core is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijser.inmdpi.commdpi.com By leveraging the foundational knowledge of quinazoline chemistry, medicinal chemists can strategically modify the N4-(2-Chlorophenyl)quinazoline-4,6-diamine structure to enhance its therapeutic index.

Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that substitutions on the quinazoline ring and the N4-phenyl moiety can significantly influence biological activity. nih.gov For instance, the introduction of various functional groups can modulate properties such as solubility, metabolic stability, and target-binding affinity. This opens up possibilities for creating derivatives of N4-(2-Chlorophenyl)quinazoline-4,6-diamine with improved efficacy and reduced off-target effects.

A key opportunity lies in the design of "hybrid molecules," where the N4-(2-Chlorophenyl)quinazoline-4,6-diamine scaffold is combined with other pharmacophores to create a single molecule with dual or synergistic modes of action. researchgate.net This approach has the potential to overcome drug resistance and improve treatment outcomes. Furthermore, the development of targeted drug delivery systems for N4-(2-Chlorophenyl)quinazoline-4,6-diamine derivatives could enhance their therapeutic efficacy by ensuring that the drug accumulates at the site of action, thereby minimizing systemic toxicity.

Exploration of Synergistic Combinatorial Approaches

The therapeutic potential of N4-(2-Chlorophenyl)quinazoline-4,6-diamine can be significantly amplified through synergistic combinatorial approaches. Combining this compound with other therapeutic agents can lead to enhanced efficacy, reduced toxicity, and the potential to overcome drug resistance. Research on other quinazoline derivatives has shown promising results when used in combination with existing therapies. nih.gov

For example, in the context of cancer treatment, combining a quinazoline-based compound with conventional chemotherapy or targeted therapies could lead to a more profound and durable anti-tumor response. nih.gov The rationale behind such combinations is to target multiple signaling pathways or cellular processes simultaneously, making it more difficult for cancer cells to develop resistance.

The following table outlines potential combinatorial strategies for N4-(2-Chlorophenyl)quinazoline-4,6-diamine, based on findings from related compounds:

| Therapeutic Agent Class | Rationale for Combination | Potential Benefits |

| Conventional Chemotherapy | Targeting different stages of the cell cycle or DNA replication. | Increased cancer cell killing and overcoming resistance to single-agent chemotherapy. |

| Targeted Therapies (e.g., Kinase Inhibitors) | Inhibiting parallel or downstream signaling pathways. | Enhanced blockade of cancer cell proliferation and survival signals. |

| Immunotherapy (e.g., Checkpoint Inhibitors) | Modulating the tumor microenvironment to enhance immune response. | Improved recognition and elimination of cancer cells by the immune system. |

| Antimicrobial Agents | Targeting different bacterial or fungal cellular processes. | Broader spectrum of activity and reduced likelihood of microbial resistance. |

Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Studies

To thoroughly evaluate the therapeutic potential of N4-(2-Chlorophenyl)quinazoline-4,6-diamine and its derivatives, the use of advanced preclinical models is imperative. Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to replicate the complex microenvironment of human diseases. mdpi.com Moving beyond these simplistic models to more physiologically relevant systems is crucial for predicting clinical outcomes.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more accurate representation of in vivo tissues. mdpi.com These models can provide valuable insights into drug penetration, cell-cell interactions, and the development of drug resistance. For instance, testing N4-(2-Chlorophenyl)quinazoline-4,6-diamine in patient-derived cancer organoids could help predict its efficacy in a more personalized manner.

In vivo studies using xenograft and patient-derived xenograft (PDX) models in immunocompromised mice are also essential for assessing the compound's efficacy, pharmacokinetics, and pharmacodynamics in a living organism. nih.gov Furthermore, genetically engineered mouse models (GEMMs) that recapitulate specific aspects of human diseases can provide a deeper understanding of the compound's mechanism of action and its effects on disease progression.

Identification of Novel Molecular Targets

A critical aspect of advancing N4-(2-Chlorophenyl)quinazoline-4,6-diamine in therapeutic development is the identification of its novel molecular targets. While many quinazoline derivatives are known to target protein kinases, there is a vast landscape of other potential biological targets that could be modulated by this compound. nih.gov

Modern drug discovery techniques can be employed to uncover these novel targets. For instance, chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, can be used to identify proteins that directly bind to N4-(2-Chlorophenyl)quinazoline-4,6-diamine. Additionally, phenotypic screening in various disease models, followed by target deconvolution using techniques like RNA interference or CRISPR-Cas9, can reveal the molecular pathways affected by the compound.

The identification of novel targets will not only elucidate the mechanism of action of N4-(2-Chlorophenyl)quinazoline-4,6-diamine but also open up new therapeutic indications. For example, if the compound is found to modulate a key protein involved in a neurodegenerative disease, it could be repurposed for that indication.

The following table summarizes various approaches for novel target identification:

| Approach | Description | Potential Outcome |

| Chemical Proteomics | Utilizes the compound as a "bait" to pull down its binding partners from cell lysates. | Identification of direct protein targets. |

| Phenotypic Screening | Screens the compound against a panel of disease models to identify unexpected therapeutic effects. | Discovery of novel therapeutic indications. |

| Target Deconvolution | Employs genetic or chemical tools to identify the specific target responsible for the observed phenotype. | Validation of the molecular mechanism of action. |

| Computational Modeling | Uses in silico methods to predict potential binding sites and molecular targets based on the compound's structure. | Prioritization of targets for experimental validation. |

By systematically exploring these avenues of research, the scientific community can unlock the full therapeutic potential of N4-(2-Chlorophenyl)quinazoline-4,6-diamine and pave the way for the development of innovative treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N4-(2-chlorophenyl)quinazoline-4,6-diamine derivatives?

- Methodology : Derivatives are typically synthesized via condensation reactions. For example, Schiff base derivatives can be prepared by refluxing N4-(halogenated phenyl)quinazoline-4,6-diamine with benzaldehyde derivatives in ethanol using acetic acid as a catalyst . Brominated analogs (e.g., QA-1 and QA-2) are synthesized via Pd/C-catalyzed reductions and subsequent substitutions, with yields optimized by controlling reaction times and stoichiometry . Recrystallization from ethanol or DMF ensures purity .

Q. How does the compound interact with mitochondrial complex I in preliminary assays?

- Methodology : Inhibitory activity is assessed using Yarrowia lipolytica mitochondrial membranes. Compounds are tested at 1–5 µM concentrations, with NADH oxidation rates measured spectrophotometrically to determine IC50 values. QA-1 and QA-2 show IC50 values in the nanomolar range, confirming their potency .

Q. What analytical techniques validate the structural integrity of synthesized derivatives?

- Methodology : NMR (¹H, ¹³C), IR, and mass spectrometry are standard for confirming molecular structures. X-ray crystallography (e.g., for N4-(3-bromophenyl)quinazoline-4,6-diamine) reveals intermolecular hydrogen bonding and π-π stacking critical for stability . Melting points and chromatographic purity (HPLC) are also reported .

Advanced Research Questions

Q. How do substituents at the C-6/C-7 positions influence mitochondrial complex I inhibition?

- Methodology : Structure-activity relationship (SAR) studies compare bromo, methoxy, and alkyl substituents. For instance, bromination at C-6 reduces inhibition (QA-1 IC50 = 35 nM vs. non-brominated analogs at 25 nM), while hydrophobic groups (e.g., phenoxyethyl in EVP4593) enhance potency (IC50 = 25 nM) by improving membrane permeability (logP ≥ 4) . Computational docking into Y. lipolytica complex I structures (PDB: 3IAM) identifies key interactions in the ubiquinone-binding pocket .

Q. What mechanisms underlie the compound's downstream effects on NF-κB and ROS signaling?

- Methodology : EVP4593’s inhibition of complex I reduces NADH-driven proton pumping, leading to mitochondrial membrane depolarization. This triggers ROS overproduction (measured via H2O2 emission assays using Amplex Red) and subsequent NF-κB activation. Ca²⁺-induced permeability transition pore (mPT) opening is validated using cyclosporin A inhibition .

Q. How can contradictory SAR data on halogenated derivatives be resolved?

- Methodology : Discrepancies arise from differences in assay systems (e.g., isolated mitochondria vs. whole-cell models). Meta-analysis of IC50 values across studies (e.g., QA-1’s 35 nM in Y. lipolytica vs. 60 nM in rat heart mitochondria) highlights species-specific binding affinities. Molecular dynamics simulations clarify steric effects of bulky substituents in eukaryotic vs. prokaryotic complex I .

Q. What experimental models are suitable for evaluating therapeutic potential in neurodegenerative diseases?

- Methodology : Huntington’s disease models (e.g., mutant huntingtin-expressing neurons) are treated with EVP4593 (1–10 µM), with viability assessed via MTT assays. Mitochondrial respiration (Seahorse XF Analyzer) and ROS levels (DCFDA fluorescence) are monitored. EVP4593 rescues ATP deficits by 40% in vitro, supporting its neuroprotective role .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.